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Compound of Interest

Compound Name: Ro 31-2201

Cat. No.: B1679478 Get Quote

F. Hoffmann-La Roche AG, Basel, Switzerland

Abstract
Ro 31-2201 emerged from the intensive research efforts in the early 1980s to develop potent

and specific inhibitors of the angiotensin-converting enzyme (ACE), a key regulator of blood

pressure. This document provides a comprehensive technical overview of the discovery and

synthesis history of Ro 31-2201, an ACE inhibitor developed by Hoffmann-La Roche. The initial

discovery of this class of compounds was reported in a seminal 1984 publication in FEBS

Letters. While the full text of this original publication is not widely accessible, this guide

synthesizes information from subsequent patents and related chemical literature to provide a

detailed account for researchers, scientists, and drug development professionals. This

document outlines the presumed synthetic pathways, the relevant biological signaling

cascades, and the experimental methodologies used to characterize such inhibitors.

Discovery and Development History
The discovery of Ro 31-2201 is rooted in the broader effort to design orally active, non-peptidic

inhibitors of angiotensin-converting enzyme. Following the groundbreaking success of

captopril, the first ACE inhibitor, pharmaceutical research focused on developing second-

generation inhibitors with improved potency and pharmacokinetic profiles. Researchers at

Hoffmann-La Roche designed a series of novel bicyclic compounds, leading to the identification

of Ro 31-2201.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1679478?utm_src=pdf-interest
https://www.benchchem.com/product/b1679478?utm_src=pdf-body
https://www.benchchem.com/product/b1679478?utm_src=pdf-body
https://www.benchchem.com/product/b1679478?utm_src=pdf-body
https://www.benchchem.com/product/b1679478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The initial disclosure of Ro 31-2201 as a potent ACE inhibitor appeared in a 1984 publication:

Attwood, M. R., et al. (1984). New potent inhibitors of angiotensin converting enzyme. FEBS

Letters, 165(2), 201-206.[1]

This key paper, though not readily available in its entirety, is widely cited in patent literature as

the first description of this compound.[2][3] Subsequent research in this chemical class by the

same company led to the development of cilazapril, a closely related and clinically used ACE

inhibitor. The structural similarities suggest a shared synthetic strategy and mechanism of

action.

Mechanism of Action: Inhibition of the Renin-
Angiotensin System
Ro 31-2201 exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme, a

central component of the renin-angiotensin system (RAS). The RAS is a hormonal cascade

that plays a critical role in regulating blood pressure and fluid balance.

The signaling pathway is initiated by the release of renin from the kidneys in response to low

blood pressure. Renin cleaves angiotensinogen, a circulating protein produced by the liver, to

form the decapeptide angiotensin I. ACE then converts the inactive angiotensin I into the potent

vasoconstrictor, angiotensin II. Angiotensin II binds to its type 1 (AT1) receptor on vascular

smooth muscle cells, causing them to contract and thus increasing blood pressure. Angiotensin

II also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium

and water retention by the kidneys, further elevating blood pressure.

By inhibiting ACE, Ro 31-2201 prevents the formation of angiotensin II, leading to vasodilation

(widening of blood vessels) and a reduction in aldosterone secretion. This dual action results in

a decrease in peripheral vascular resistance and a lowering of blood pressure.
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Figure 1: The Renin-Angiotensin System and the Site of Action of Ro 31-2201

Angiotensinogen
(from Liver)

Angiotensin I

  Renin

Angiotensin II

  ACE

Vasoconstriction Aldosterone Secretion

Increased Blood Pressure

Angiotensin-Converting
Enzyme (ACE)

Renin
(from Kidney)

Ro 31-2201

 Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: General Workflow for an ACE Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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